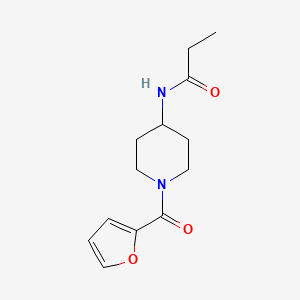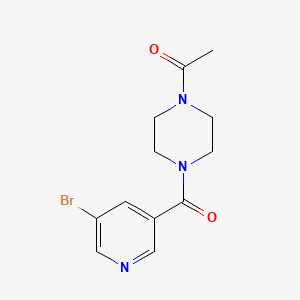
1-Methyl-3-(methylamino)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is a chiral cyclobutanol derivative. This compound is characterized by the presence of a cyclobutane ring substituted with a methyl group and a methylamino group. The stereochemistry of the compound is specified by the (1r,3r) configuration, indicating the relative positions of the substituents on the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Substitution Reactions: The introduction of the methyl and methylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of cyclobutanone with methylamine under acidic conditions can yield the desired product.
Chiral Resolution: The stereochemistry can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol may involve:
Batch Processing: Small-scale production using batch reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-methyl-3-(methylamino)cyclobutanone.
Reduction: Formation of 1-methyl-3-(methylamino)cyclobutanol.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rel-(1r,3r)-1-methyl-3-(amino)cyclobutan-1-ol: Similar structure but with an amino group instead of a methylamino group.
Rel-(1r,3r)-1-methyl-3-(ethylamino)cyclobutan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Rel-(1r,3r)-1-methyl-3-(dimethylamino)cyclobutan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a methyl and a methylamino group on the cyclobutane ring. This unique combination of features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-methyl-3-(methylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
RZTRDGYZPYLHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)




![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)
